N-butyl-N-ethyl-2-(2-thienyl)acetamide
Description
Properties
IUPAC Name |
N-butyl-N-ethyl-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-3-5-8-13(4-2)12(14)10-11-7-6-9-15-11/h6-7,9H,3-5,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYHCOZWOUKJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The biological and chemical properties of N-butyl-N-ethyl-2-(2-thienyl)acetamide can be contextualized through comparisons with related acetamide derivatives.
Table 1: Structural and Functional Comparisons
Key Findings:
Compounds with thiophene-thioether linkages (e.g., N-1-naphthyl-2-(2-thienylthio)acetamide) exhibit stronger π-π stacking interactions, making them suitable for materials science .
Biological Activity :
- Thiophene-containing acetamides (e.g., ) often target enzymes like cyclooxygenase-2 (COX-2) or kinases, with modifications altering potency and selectivity .
- The hydroxyethyl group in ’s compound improves water solubility, a trait absent in N-butyl-N-ethyl derivatives, which may limit bioavailability .
Synthetic Challenges :
- N-Alkyl substitutions (butyl/ethyl) require precise stoichiometric control to avoid byproducts, a common issue in acetamide synthesis .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-butyl-N-ethyl-2-(2-thienyl)acetamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from thiophene-containing precursors and alkylating agents. Key steps include:
- Precursor Activation : Introduce reactive groups (e.g., thiol or halogen) to the thienyl moiety to enable nucleophilic substitution or coupling reactions .
- Amide Bond Formation : Use coupling agents like EDCI/HOBt or activate carboxylic acids via acyl chlorides for reaction with N-butyl-N-ethylamine .
- Condition Optimization : Control temperature (60–80°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours) to maximize yield and minimize side products .
- Purification : Employ column chromatography or recrystallization, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structure via thienyl proton signals (δ 6.8–7.2 ppm) and acetamide carbonyl resonance (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected m/z ~267.36 for C₁₂H₁₃NO₂S₂) .
- Infrared (IR) Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .
- TLC/HPLC : Monitor reaction progress and purity using silica gel plates or reverse-phase columns .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR data (solution-state conformation) with X-ray crystallography (solid-state structure) to identify dynamic vs. rigid structural features .
- SHELX Refinement : Use SHELXL for crystallographic refinement to resolve discrepancies in bond lengths/angles, especially around the thienyl-acetamide junction .
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate electronic environments .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives in biological systems?
- Methodological Answer :
- Molecular Docking : Model interactions with target proteins (e.g., kinases or receptors) using software like AutoDock to predict binding affinities .
- SAR Libraries : Synthesize derivatives with modified alkyl chains (e.g., N-propyl vs. N-butyl) or substituents on the thienyl ring to assess pharmacological activity .
- Biological Assays : Test cytotoxicity (MTT assay) and target inhibition (IC₅₀ measurements) in cell lines, correlating results with structural variations .
Q. What experimental approaches minimize byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Stoichiometric Control : Use a 10–20% excess of the amine precursor to drive amide bond formation to completion .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiophene or amine groups .
- Temperature Gradients : Start at lower temperatures (0–5°C) for exothermic steps (e.g., acyl chloride formation), then gradually increase .
Data Contradiction and Validation
Q. How should researchers address conflicting data from NMR and mass spectrometry during purity assessment?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials or hydrolyzed intermediates) .
- Deuterated Solvents : Ensure NMR solvents (e.g., CDCl₃) are anhydrous to avoid water peaks masking key signals .
- High-Field NMR : Employ 500+ MHz instruments to resolve overlapping peaks in complex mixtures .
Experimental Design for Biological Studies
Q. What in vitro methodologies are suitable for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer :
- Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t½) and identify metabolic hotspots (e.g., thiophene oxidation) .
- Plasma Protein Binding : Employ equilibrium dialysis to quantify free vs. bound fractions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
